

3-Hydroxy-4-nitrobenzamide synthesis protocol

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Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzamide

CAS No.: 182932-64-5

Cat. No.: B1396673

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Application Note: Precision Synthesis of **3-Hydroxy-4-nitrobenzamide**

Executive Summary

This guide details the synthetic protocol for **3-Hydroxy-4-nitrobenzamide** (CAS 182932-64-5), a critical intermediate in the development of PARP inhibitors and antiviral therapeutics. Unlike simple benzamides, the presence of the electron-withdrawing nitro group ortho to an electron-donating hydroxyl group creates a "push-pull" electronic system that complicates direct amidation via acid chlorides.

To ensure high purity and reproducibility, this protocol utilizes a Methyl Ester Ammonolysis pathway. This approach avoids the polymerization risks associated with thionyl chloride activation of unprotected phenols and ensures regiochemical integrity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the instability of 3-hydroxy-4-nitrobenzoyl chloride. Direct reaction of the carboxylic acid with thionyl chloride (

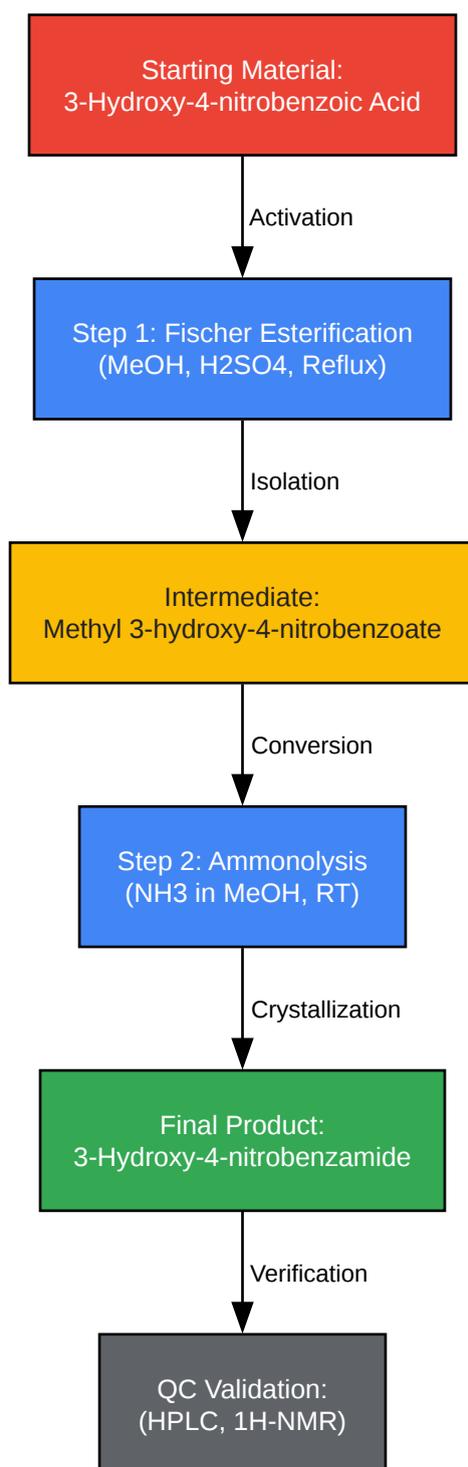
) often leads to intermolecular esterification (oligomerization) between the acyl chloride and the phenolic hydroxyl group.

Selected Route: The "Ester-Ammonia" Bypass

- Precursor Sourcing: 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7).[1]

- Activation: Fischer Esterification to form Methyl 3-hydroxy-4-nitrobenzoate.
- Amidation: Nucleophilic acyl substitution using methanolic ammonia.

Workflow Diagram:



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Caption: Logical workflow for the 2-step synthesis of **3-Hydroxy-4-nitrobenzamide** avoiding acid chloride instability.

Experimental Protocol

Materials & Reagents

Reagent	CAS No.[1][2][3][4]	Purity	Role
3-Hydroxy-4-nitrobenzoic acid	619-14-7	>98%	Starting Material
Methanol (Anhydrous)	67-56-1	HPLC Grade	Solvent/Reactant
Sulfuric Acid ()	7664-93-9	98% Conc.	Catalyst
Ammonia (7N in Methanol)	7664-41-7	Sat. Soln.	Amidation Agent
Ethyl Acetate	141-78-6	ACS Grade	Extraction

Step 1: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate

Rationale: Converting the carboxylic acid to a methyl ester protects the carboxyl group and activates it for amidation without sensitizing the phenol.

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube ().
- Dissolution: Charge the RBF with 3-Hydroxy-4-nitrobenzoic acid (5.0 g, 27.3 mmol) and Methanol (50 mL). Stir until partially suspended.
- Catalysis: Carefully add Concentrated (0.5 mL) dropwise. Caution: Exothermic.

- Reaction: Heat the mixture to reflux () for 6-8 hours.
 - Monitoring: Check via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate). The acid spot () should disappear, replaced by the ester spot ().
- Work-up:
 - Cool reaction to room temperature.^{[5][6][7]}
 - Concentrate solvent to ~10 mL under reduced pressure.
 - Pour residue into ice-cold water (100 mL). The ester should precipitate as a yellow solid. ^[6]
 - Filter the solid, wash with cold water (mL), and dry in a vacuum oven at .
- Yield Expectation: 4.8 – 5.1 g (90-95%).

Step 2: Ammonolysis to 3-Hydroxy-4-nitrobenzamide

Rationale: Ammonia in methanol is a mild nucleophile that displaces the methoxy group. The phenolic proton is acidic but does not interfere with the irreversible formation of the amide bond.

- Setup: Use a pressure-rated glass vessel or a sealed RBF.
- Reaction: Dissolve Methyl 3-hydroxy-4-nitrobenzoate (4.0 g, 20.3 mmol) in 7N Ammonia in Methanol (40 mL).
- Incubation: Seal the vessel and stir at Room Temperature (

) for 24-48 hours.

- Note: Heating is generally not required and may increase side products. If reaction is slow (checked by HPLC), heat mildly to

.

- Completion: Reaction is complete when the ester peak vanishes on HPLC.
- Isolation:
 - Remove solvent under reduced pressure (Rotavap).
 - The residue is a crude yellow solid.
- Purification (Recrystallization):
 - Dissolve crude solid in minimum hot Ethanol (
 -).
 - Add hot water dropwise until slight turbidity appears.
 - Allow to cool slowly to
 - overnight.
 - Filter crystals and wash with cold 1:1 Ethanol/Water.

Final Properties:

- Appearance: Yellow crystalline solid.
- Melting Point: 182–185°C (dec).
- Molecular Weight: 182.13 g/mol .

Quality Control & Validation

To guarantee the integrity of the synthesized compound, the following analytical parameters must be met.

A. HPLC Method (Purity Check)

- Column: C18 Reverse Phase (mm, 3.5 m).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[6]
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV @ 254 nm.
- Acceptance Criteria: Purity > 98.0% (Area %).

B.

-NMR Interpretation (DMSO-
, 400 MHz)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
11.20	Broad Singlet	1H	-OH	Phenolic proton (deshielded by).
8.15	Broad Singlet	1H	-NH	Amide proton A.
7.90	Doublet (Hz)	1H	Ar-H (C5)	Ortho to Nitro (most deshielded Ar-H).
7.60	Singlet	1H	Ar-H (C2)	Ortho to Amide/OH.
7.55	Broad Singlet	1H	-NH	Amide proton B.
7.45	Doublet (Hz)	1H	Ar-H (C6)	Meta to Nitro.

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Yield (Step 1)	Incomplete esterification due to water.	Ensure anhydrous Methanol is used; increase reflux time or add molecular sieves.
Impurity in Step 2	Hydrolysis back to acid.	Ensure Ammonia source is dry; avoid adding water until workup.
Red Coloration	Phenoxide oxidation.	Perform reactions under Nitrogen atmosphere; store product in amber vials.

References

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